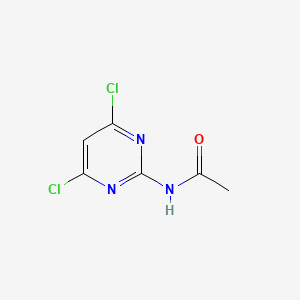

N-(4,6-Dichloropyrimidin-2-yl)acetamide

Description

Properties

CAS No. |

58910-75-1 |

|---|---|

Molecular Formula |

C6H5Cl2N3O |

Molecular Weight |

206.03 g/mol |

IUPAC Name |

N-(4,6-dichloropyrimidin-2-yl)acetamide |

InChI |

InChI=1S/C6H5Cl2N3O/c1-3(12)9-6-10-4(7)2-5(8)11-6/h2H,1H3,(H,9,10,11,12) |

InChI Key |

NDVQTYUSHOQHHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=CC(=N1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

Key structural variations among pyrimidinyl acetamides arise from substituents on the pyrimidine ring and the acetamide side chain. Below is a comparative analysis:

Key Observations :

- Chlorine vs. Methyl/Methoxy : Chlorine's electron-withdrawing nature reduces pyrimidine ring electron density compared to methyl (electron-donating) or methoxy (moderately polar) groups. This affects nucleophilic substitution reactivity and binding to biological targets.

Physicochemical and Thermal Properties

- Lipophilicity : The dichloro derivative (logP 2.39) is more lipophilic than methoxy (polar) or sulfanyl (moderate) analogs, impacting membrane permeability and bioavailability.

- Melting Points : 's analog (m.p. 143–145°C) suggests higher thermal stability due to aromatic stacking, a trend likely shared with the dichloro compound .

Preparation Methods

Acetylation of 4,6-Dichloro-2-aminopyrimidine

The primary route involves acetylating 4,6-dichloro-2-aminopyrimidine with acetylating agents. This approach is analogous to established protocols for similar pyrimidine derivatives.

Key Steps :

-

Synthesis of 4,6-Dichloro-2-aminopyrimidine :

-

Acetylation :

Example Protocol :

Alternative Routes Using Dichloropyrimidine Intermediates

For cases where direct acetylation is challenging, intermediates like 2-chloropyrimidine derivatives can be utilized.

Method :

-

Nucleophilic Substitution :

-

Acetylation :

Advantages :

Reaction Optimization and Catalysts

Catalyst Selection

Catalysts enhance reaction efficiency and selectivity:

| Catalyst | Role | Yield Improvement | Reference |

|---|---|---|---|

| DMAP (4-Dimethylaminopyridine) | Accelerates acetyl chloride activation | +20–30% | |

| Diazabicyclo[7.3.1]undecane (DBU) | Scavenges HCl, stabilizes intermediates | +15–25% |

Example :

In acetonitrile, 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile reacts with benzoyl chloride using DMAP to yield high-purity products.

Solvent and Temperature Effects

| Solvent | Temperature Range | Outcome | Reference |

|---|---|---|---|

| Dichloromethane | 0–5°C | Minimizes side reactions | |

| Toluene | Reflux (110°C) | Promotes complete conversion | |

| Acetonitrile | 60–80°C | Reduces reaction time |

Analytical Characterization

NMR Data

1H NMR (CDCl₃) :

13C NMR (CDCl₃) :

IR and MS Data

| Spectral Data | Observed | Reference |

|---|---|---|

| IR (ATR) | 3228 cm⁻¹ (NH), 1693 cm⁻¹ (C=O) | |

| HRMS (ESI+) | m/z 268.0035 [M + H]+ |

Challenges and Considerations

Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.